molecular formula C20H14N2OS B2380671 N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313960-33-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2380671
CAS No.: 313960-33-7
M. Wt: 330.41
InChI Key: HVAYLEYCWGZQDX-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]propionamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]butyramide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its specific benzamide group, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit higher potency in inhibiting certain enzymes and better pharmacokinetic properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h1-13H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYLEYCWGZQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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